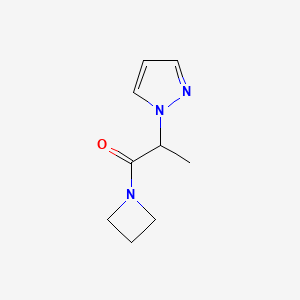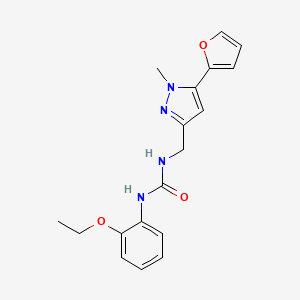
1-(2-ethoxyphenyl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-ethoxyphenyl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of urea derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(2-ethoxyphenyl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea involves the inhibition of various enzymes and signaling pathways that are involved in the progression of various diseases. This compound has been shown to inhibit the activity of various kinases, which are involved in the regulation of cell growth and proliferation. It also inhibits the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammation process.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in various in vitro and in vivo studies. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of various inflammatory mediators such as prostaglandins and leukotrienes. Additionally, it has been shown to have anti-microbial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-ethoxyphenyl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea in lab experiments include its high potency, low toxicity, and ease of synthesis. However, its limitations include its poor solubility in water and its instability under certain conditions.
Zukünftige Richtungen
There are various future directions for the research on 1-(2-ethoxyphenyl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea. One of the potential future directions is the development of more efficient synthesis methods for this compound. Another future direction is the investigation of its potential use as a therapeutic agent for various diseases such as diabetes, Alzheimer's, and Parkinson's. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its potential targets for drug development.
Synthesemethoden
The synthesis of 1-(2-ethoxyphenyl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea involves the reaction of 2-ethoxyaniline, furfural, and 1-methyl-1H-pyrazol-5-amine in the presence of a suitable catalyst. This reaction leads to the formation of the desired compound, which can be purified using various techniques such as column chromatography, recrystallization, and HPLC.
Wissenschaftliche Forschungsanwendungen
1-(2-ethoxyphenyl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea has been extensively studied for its potential applications in the field of medicine. It has shown promising results in various studies related to its anti-cancer, anti-inflammatory, and anti-microbial activities. This compound has also been studied for its potential use as a therapeutic agent for various diseases such as diabetes, Alzheimer's, and Parkinson's.
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-3-24-16-8-5-4-7-14(16)20-18(23)19-12-13-11-15(22(2)21-13)17-9-6-10-25-17/h4-11H,3,12H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSJXSOSVHVVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=NN(C(=C2)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

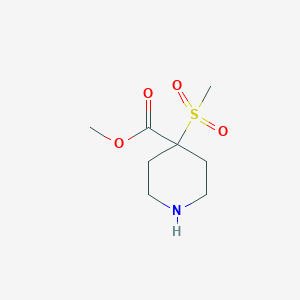
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2900479.png)
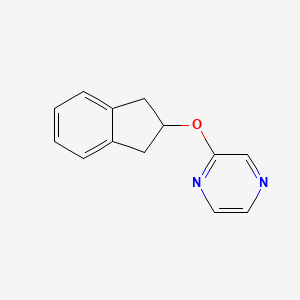
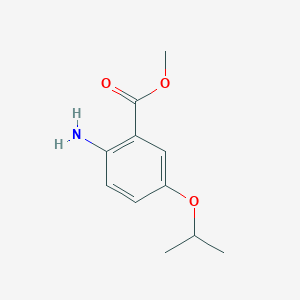

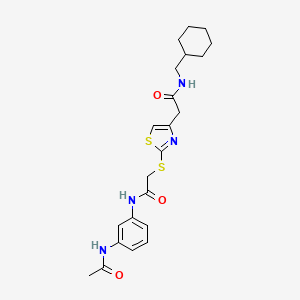

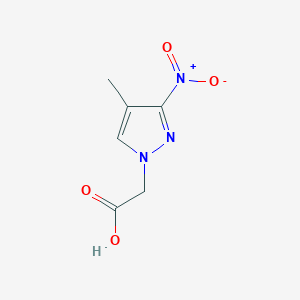
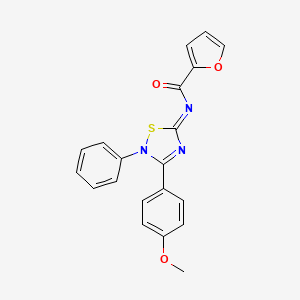
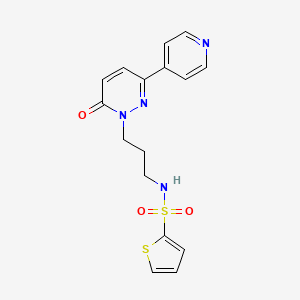


![Methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2900498.png)
